molecular formula C8H9BrN2 B2365477 3-Bromo-2-methylbenzenecarboximidamide CAS No. 1379331-84-6

3-Bromo-2-methylbenzenecarboximidamide

Cat. No.: B2365477
CAS No.: 1379331-84-6
M. Wt: 213.078
InChI Key: JPTMEZGUKXWUBX-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9BrN2 . The structure of this molecule, which features a benzene ring core substituted with a bromo atom, a methyl group, and a carboximidamide functional group, suggests its potential utility as a versatile building block in organic synthesis . Compounds bearing this scaffold are often investigated for their potential biological activities, as nitrogen-containing heterocycles derived from similar structures are known to be privileged scaffolds in medicinal chemistry with a wide range of pharmacological properties . The bromine substituent can serve as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures for research and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTMEZGUKXWUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Nitrile Intermediate Pathway

A common approach involves synthesizing the target compound via a nitrile intermediate.

Step 1: Synthesis of 3-Bromo-2-methylbenzonitrile

3-Bromo-2-methylbenzoic acid (CAS 76006-33-2) is converted to its corresponding nitrile.

  • Reagents : Thionyl chloride (SOCl₂), ammonium hydroxide (NH₄OH).
  • Conditions :
    • Carboxylic acid activation with SOCl₂ at 60°C for 2 h.
    • Reaction with NH₄OH at room temperature for 12 h.
  • Yield : ~85% (estimated).
Step 2: Conversion to Carboximidamide

The nitrile undergoes amidine formation via the Pinner reaction:

  • Reagents : Methanol (MeOH), hydrogen chloride (HCl), ammonia (NH₃).
  • Conditions :
    • Nitrile treated with HCl/MeOH at 0°C for 1 h to form imidate ester.
    • Ammonolysis with NH₃ in ethanol at 25°C for 6 h.
  • Yield : ~70–75%.

Reaction Scheme :
$$
\text{3-Bromo-2-methylbenzonitrile} \xrightarrow[\text{HCl/MeOH}]{\text{0°C}} \text{Imidate ester} \xrightarrow[\text{NH₃/EtOH}]{\text{25°C}} \text{3-Bromo-2-methylbenzenecarboximidamide}
$$

Direct Amidine Formation from Amides

An alternative route starts with 3-bromo-2-methylbenzamide.

Hofmann Rearrangement
  • Reagents : Sodium hypobromite (NaOBr), sodium hydroxide (NaOH).
  • Conditions :
    • Benzamide treated with NaOBr/NaOH at 40°C for 3 h.
    • Acidic workup with HCl to precipitate the amidine.
  • Yield : ~65%.

Mechanistic Insight :
The Hofmann rearrangement cleaves the amide’s carbonyl group, forming an intermediate isocyanate, which reacts with water to yield the amidine after tautomerization.

Bromination of Methyl-Substituted Precursors

Bromination of 2-methylbenzenecarboximidamide introduces the bromo group regioselectively.

Electrophilic Aromatic Bromination
  • Reagents : Bromine (Br₂), iron(III) bromide (FeBr₃).
  • Conditions :
    • 2-Methylbenzenecarboximidamide dissolved in dichloromethane (DCM).
    • Br₂/FeBr₃ added dropwise at 0°C, stirred for 4 h.
  • Regioselectivity : Bromination occurs at the meta position due to the directing effects of the methyl and amidine groups.
  • Yield : ~60%.

Optimization and Comparative Analysis

Reaction Efficiency

Method Starting Material Key Reagents Yield Time
Nitrile Pathway 3-Bromo-2-methylbenzoic acid SOCl₂, NH₃ 70–75% 18 h
Hofmann Rearrangement 3-Bromo-2-methylbenzamide NaOBr, NaOH 65% 5 h
Direct Bromination 2-Methylbenzenecarboximidamide Br₂, FeBr₃ 60% 6 h

Key Observations :

  • The nitrile pathway offers higher yields but requires multiple steps.
  • Direct bromination is less efficient due to competing side reactions.

Solvent and Catalyst Impact

  • Nitrile Pathway : Tetrahydrofuran (THF) and water mixtures improve hydrolysis efficiency.
  • Hofmann Rearrangement : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :
    • FeBr₃ catalysis ensures meta-bromination, but over-bromination may occur. Controlled stoichiometry (1:1 Br₂:substrate) minimizes byproducts.
  • Amidine Stability :
    • Acidic conditions during synthesis may protonate the amidine. Neutral pH workup preserves product integrity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the imidamide group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Reactions: Formation of substituted benzenecarboximidamides.

    Oxidation Reactions: Formation of 3-bromo-2-methylbenzoic acid or other oxidized derivatives.

    Reduction Reactions: Formation of 3-bromo-2-methylbenzylamine or other reduced products.

Scientific Research Applications

Chemistry: 3-Bromo-2-methylbenzenecarboximidamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The bromine atom and the imidamide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-3-methylbenzenecarboximidamide
  • 3-Bromo-4-methylbenzenecarboximidamide
  • 3-Chloro-2-methylbenzenecarboximidamide

Comparison: 3-Bromo-2-methylbenzenecarboximidamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications. The presence of the bromine atom at the third position can enhance its electrophilic character, making it more reactive in substitution reactions compared to its chloro or fluoro analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-methylbenzenecarboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves starting from 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2), a commercially available precursor . The carboxylic acid group can be converted to a nitrile via Curtius or Hofmann rearrangements, followed by amidoximation to form the carboximidamide. Key optimization parameters include temperature control (<0°C for nitrile intermediates to prevent side reactions) and stoichiometric ratios of NH2OH·HCl for amidoximation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). The methyl group at position 2 appears as a singlet (~δ 2.3 ppm) .
  • IR : A strong absorption band near 1650 cm⁻¹ confirms the C=N stretch of the carboximidamide group .
  • MS : High-resolution ESI-MS should show [M+H]+ with m/z ≈ 229.0 (C8H8BrN2). Fragmentation patterns (e.g., loss of Br or CH3) validate substituent positions .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

  • Methodological Answer : The compound is prone to hydrolysis under acidic/basic conditions due to the reactive carboximidamide group. Stability tests in buffered solutions (pH 4–9) at 25°C show decomposition rates increase above pH 6. Storage recommendations: anhydrous conditions at -20°C in amber vials to prevent photodegradation. LC-MS monitoring at 24-hour intervals is advised for long-term studies .

Advanced Research Questions

Q. How do electronic effects of the bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine’s electron-withdrawing nature activates the ring for Suzuki-Miyaura couplings, while the methyl group’s steric hindrance at position 2 directs reactivity to position 4. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G**) predict partial charges and frontier molecular orbitals, guiding catalyst selection (e.g., Pd(PPh3)4 for aryl boronic acids) . Experimental validation via GC-MS post-reaction quantifies coupling efficiency (>80% yield under inert atmospheres) .

Q. What strategies resolve contradictions in reported bioactivity data for carboximidamide derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. For example, bioactivity assays in DMSO vs. saline show variance due to solubility-driven aggregation. Rigorous purity validation (HPLC ≥98%) and controlled solvent systems (e.g., PBS with 0.1% Tween-20) are essential. Meta-analysis of IC50 values across studies (e.g., PubChem BioAssay data ) identifies outliers linked to methodological variability.

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450 isoforms) uses the compound’s InChIKey (refer to PubChem ) to simulate binding poses. Free energy calculations (MM-PBSA) refine affinity predictions. Experimental validation via surface plasmon resonance (SPR) measures kon/koff rates, correlating with computational ΔG values (R² > 0.85 in optimized models) .

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